4-aminonaphthalene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminonaphthalene-1-sulfonyl fluoride is a chemical compound with the molecular formula C10H8FNO2S It is a derivative of naphthalene, characterized by the presence of an amino group at the 4-position and a sulfonyl fluoride group at the 1-position
Preparation Methods
The synthesis of 4-aminonaphthalene-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the sulfonation of 4-aminonaphthalene followed by fluorination. The reaction typically requires the use of sulfuryl fluoride (SO2F2) as the fluorinating agent . Another method involves the direct fluorosulfonylation using fluorosulfonyl radicals, which provides a concise and efficient route to produce sulfonyl fluorides . Industrial production methods often employ these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
4-Aminonaphthalene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to a sulfonamide group.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Aminonaphthalene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-aminonaphthalene-1-sulfonyl fluoride involves its reactivity with nucleophilic sites on proteins and enzymes. The sulfonyl fluoride group acts as an electrophile, reacting with nucleophilic amino acid residues such as serine, threonine, and cysteine . This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in chemical biology and drug discovery.
Comparison with Similar Compounds
4-Aminonaphthalene-1-sulfonyl fluoride can be compared with other aminonaphthalenesulfonic acids, such as:
1-Aminonaphthalene-4-sulfonic acid:
1-Aminonaphthalene-5-sulfonic acid:
2-Aminonaphthalene-1-sulfonic acid:
The uniqueness of this compound lies in its sulfonyl fluoride group, which provides distinct reactivity and applications compared to other aminonaphthalenesulfonic acids.
Properties
CAS No. |
1716-71-8 |
---|---|
Molecular Formula |
C10H8FNO2S |
Molecular Weight |
225.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.